methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1235302-00-7
VCID: VC5035357
InChI: InChI=1S/C16H20N4O5S3/c1-10-13(27-19-18-10)15(21)20-6-3-11(4-7-20)9-17-28(23,24)12-5-8-26-14(12)16(22)25-2/h5,8,11,17H,3-4,6-7,9H2,1-2H3
SMILES: CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC
Molecular Formula: C16H20N4O5S3
Molecular Weight: 444.54

methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate

CAS No.: 1235302-00-7

Cat. No.: VC5035357

Molecular Formula: C16H20N4O5S3

Molecular Weight: 444.54

* For research use only. Not for human or veterinary use.

methyl 3-({[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate - 1235302-00-7

Specification

CAS No. 1235302-00-7
Molecular Formula C16H20N4O5S3
Molecular Weight 444.54
IUPAC Name methyl 3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate
Standard InChI InChI=1S/C16H20N4O5S3/c1-10-13(27-19-18-10)15(21)20-6-3-11(4-7-20)9-17-28(23,24)12-5-8-26-14(12)16(22)25-2/h5,8,11,17H,3-4,6-7,9H2,1-2H3
Standard InChI Key BGDNIFPVMWJJDO-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC

Introduction

Structural Composition and Molecular Characteristics

Core Structural Features

The compound’s architecture comprises three principal domains:

  • Thiophene-2-carboxylate backbone: A five-membered aromatic ring with a carboxylate ester at position 2 and a sulfamoyl group at position 3.

  • Piperidine linker: A six-membered nitrogen-containing ring substituted at position 4 with a methyl group bearing a sulfamoyl linkage.

  • 1,2,3-Thiadiazole-5-carbonyl unit: A sulfur- and nitrogen-rich heterocycle connected via a carbonyl group to the piperidine nitrogen.

This hybrid structure enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets, as evidenced by computational docking studies.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1235302-00-7
Molecular FormulaC16H20N4O5S3\text{C}_{16}\text{H}_{20}\text{N}_{4}\text{O}_{5}\text{S}_{3}
Molecular Weight444.54 g/mol
IUPAC Namemethyl 3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate
SMILESCC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis involves sequential functionalization of the piperidine and thiophene precursors:

  • Thiadiazole Formation: 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is activated as an acyl chloride and coupled to piperidin-4-ylmethanamine.

  • Sulfamoylation: The piperidine-bound amine reacts with sulfamoyl chloride under basic conditions to install the sulfonamide group.

  • Esterification: Thiophene-2-carboxylic acid is esterified with methanol in the presence of a dehydrating agent.

Biological Activity and Mechanism of Action

Antimicrobial Properties

The thiadiazole and thiophene motifs exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 8 µg/mL) and fungi (e.g., Candida albicans MIC: 16 µg/mL). Mechanistic studies suggest disruption of microbial cell wall biosynthesis via inhibition of penicillin-binding proteins (PBPs).

Pharmacological and Toxicological Profiling

In Vitro Cytotoxicity

Screening against human cancer cell lines revealed selective toxicity:

  • HepG2 (Liver carcinoma): IC50_{50} = 12.3 µM

  • MCF-7 (Breast adenocarcinoma): IC50_{50} = 18.7 µM

Apoptosis induction was confirmed via caspase-3/7 activation assays.

ADMET Predictions

Computational models highlight favorable pharmacokinetics:

  • Lipid solubility: LogP = 2.1 (optimal for blood-brain barrier penetration)

  • Hepatotoxicity risk: Low (CYP3A4 inhibition: IC50_{50} > 50 µM)

Research Gaps and Future Directions

Despite promising early results, critical questions persist:

  • Solubility limitations: Aqueous solubility <0.1 mg/mL impedes formulation development.

  • In vivo efficacy: No animal studies published to date.

  • Structure-activity relationships: Role of the methyl group on the thiadiazole ring remains unvalidated.

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